2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl) is a chemical compound widely employed in scientific research as a versatile reagent. It is classified as an aromatic sulfonyl chloride, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a benzene ring with two nitro groups (-NO2) at the 2 and 4 positions. DNBS-Cl serves as a key building block for the synthesis of diverse organic compounds and plays a crucial role in various analytical applications. []
References:[1] https://www.semanticscholar.org/paper/21afebcf08816f2b0aaa1dcada36c586aa57b8b5[2] https://www.semanticscholar.org/paper/0db5072941eb8ca674627b9402f74068d7e6e777[3] https://www.semanticscholar.org/paper/177792cf1723c6cfc905a12bdacb5767184dcf36[4] https://www.semanticscholar.org/paper/261e2d9663c63a4a8ea37ee407cd81972dd907b3[5] https://www.semanticscholar.org/paper/4523bee4602415aa89d66186f25ef1847ab428de[6] https://www.semanticscholar.org/paper/6c6c0dd7c1985e6f62729f2de4973df602c9fbbc[7] https://www.semanticscholar.org/paper/9871c0dd09c695a307ebe7f5277f13937a47510d[8] https://www.semanticscholar.org/paper/98fb1828d8faaaa88c83d46d6655358450ed683b[9] https://www.semanticscholar.org/paper/aec2b7fb34f258d7f121e0b23a91cb216cb1ab08[10] https://www.semanticscholar.org/paper/cd649a11a1f1ad564ec756987cafaa76023e725a[11] https://www.semanticscholar.org/paper/a7e065033ab8c8d6fdaa723510575603081c6eec [] https://www.semanticscholar.org/paper/213c57cc9d52729b230ebba7bfebc275962e9463
The compound is synthesized from nitro compounds and benzenesulfonyl chloride, making it a derivative of both nitrobenzene and sulfonyl chloride. Its CAS number is 1656-44-6, and it is recognized under various synonyms such as 2,4-dinitrobenzene-1-sulfonyl chloride and 2,4-dinitrophenylsulfonyl chloride .
The synthesis of 2,4-dinitrobenzenesulfonyl chloride typically involves several methods:
The molecular structure of 2,4-dinitrobenzenesulfonyl chloride features a benzene ring substituted with two nitro groups at the 2 and 4 positions and a sulfonyl chloride group at the para position. The structural formula can be represented as follows:
2,4-Dinitrobenzenesulfonyl chloride participates in several important chemical reactions:
The mechanism of action for 2,4-dinitrobenzenesulfonyl chloride primarily involves its electrophilic nature due to the presence of nitro groups and the sulfonyl chloride functionality.
2,4-Dinitrobenzenesulfonyl chloride has diverse applications across various fields:
2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl; C₆H₃ClN₂O₆S; CAS 1656-44-6) features a benzene ring substituted at the 1-position by a sulfonyl chloride group (–SO₂Cl) and at the 2- and 4-positions by strongly electron-withdrawing nitro groups (–NO₂). This arrangement creates a highly electrophilic sulfonyl chloride moiety due to the meta-directing influence of the nitro groups. The molecular weight is 266.62 g/mol, as confirmed by mass spectrometry [5] [8]. Key structural identifiers include:
[O-][N+](=O)c1ccc(c(c1)[N+]([O-])=O)S(Cl)(=O)=O SSFSNKZUKDBPIT-UHFFFAOYSA-N [1] [5]The functional groups govern reactivity: the sulfonyl chloride enables nucleophilic substitution (e.g., forming sulfonamides), while the nitro groups facilitate electron transfer processes in detection applications [6] [10]. DNBS-Cl exhibits distinct physical and reactivity traits critical for synthetic applications:
Table 1: Physicochemical Properties of DNBS-Cl
| Property | Value | Conditions/Notes |
|---|---|---|
| Melting Point | 101–103°C | Literature standard [1] [5] [7] |
| Density | 1.780 g/cm³ | Solid state [5] |
| Solubility | Slight in chloroform | Reacts with water, alcohols [5] [10] |
| Moisture Sensitivity | High | Hydrolyzes to sulfonic acid [10] |
| Thermal Stability | Hygroscopic | Store at –20°C under inert gas [5] [10] |
Reactivity highlights:
Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum (ChemicalBook data) displays three aromatic proton signals, consistent with the unsymmetrical substitution pattern [8]:
Table 2: NMR Assignments for DNBS-Cl
| Proton Position | Chemical Shift (δ) | Multiplicity | Coupling Constants |
|---|---|---|---|
| H-3 (C₃) | 8.79 ppm | Doublet | J = 2.8 Hz |
| H-5 (C₅) | 8.54 ppm | Doublet of doublets | J = 9.1, 2.8 Hz |
| H-6 (C₆) | 7.54 ppm | Doublet | J = 9.1 Hz |
Infrared Spectroscopy
Key IR absorptions (cm⁻¹) [5] [10]:
Mass Spectrometry
MS fragmentation pattern (75 eV) [8]:
Table 3: Major Mass Spectral Peaks
| m/z | Relative Intensity (%) | Proposed Assignment |
|---|---|---|
| 266 | 2.7 | [M]⁺ |
| 231 | 100.0 | [M–Cl]⁺ |
| 75 | 35.2 | C₆H₃⁺ (aromatic fragment) |
| 63 | 15.1 | C₅H₃⁺ |
Crystallographic analyses reveal polymorphism and supramolecular interactions:
Polymorphism and Conformational Flexibility
Two polymorphs exist in the orthorhombic space groups Pna2₁ and Pbca (CSD codes: New polymorph vs. WUVYUH). Key differences include:
Pna2₁ polymorph adopts a gauche conformation (C–O–S–C torsion angle = –62.0°), while Pbca exhibits an anti conformation (141.02°) [9]. Table 4: Crystallographic Comparison of DNBS Derivatives
| Parameter | DNBS-Cl Derivative (Pna2₁) | WUVYUH (Pbca) |
|---|---|---|
| S=O Bond Length | 1.415(3) Å, 1.414(3) Å | 1.4204(10), 1.4246(10) Å |
| S–O Bond Length | 1.634(3) Å | 1.6195(9) Å |
| O–S–O Angle | 121.20(17)° | 119.80(6)° |
| C–O–S–C Torsion | –62.0(3)° | 141.02(9)° |
Supramolecular Interactions
Non-classical hydrogen bonding dominates crystal packing:
In derivatives like L-alanine 2,4-dinitrobenzenesulfonate, chiral supramolecular helices form via hydrogen-bonded networks involving sulfonate groups and water molecules [6].
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4